

The Function of MRT68921: An In-depth Technical Guide

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Compound of Interest

Compound Name: MRT68921

Cat. No.: B10775069

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Abstract

MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a kinase implicated in cancer cell survival and stress resistance. This technical guide provides a comprehensive overview of the function and mechanism of action of **MRT68921**, with a focus on its role in autophagy modulation, induction of oxidative stress, and apoptosis. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting these critical cellular pathways.

Core Function and Mechanism of Action

MRT68921 primarily functions as a potent ATP-competitive inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2][3][4] These kinases are essential for the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components.[5] By inhibiting ULK1/2, **MRT68921** effectively blocks the autophagic process at its nascent stages.[3] This leads to an accumulation of stalled, early autophagosomal structures, indicating a disruption in their maturation.[4][5]

The specificity of **MRT68921**'s effect on autophagy through ULK1 has been demonstrated using a drug-resistant M92T ULK1 mutant.[3] In addition to its effects on autophagy,

MRT68921 is also a dual inhibitor of NUAK1.[1][6] Inhibition of NUAK1 disrupts the downstream NUAK1/MYPT1/Gsk3 β signaling pathway, which is involved in protecting cancer cells from oxidative stress.[1][6] The combined inhibition of ULK1-mediated autophagy and NUAK1-dependent stress resistance pathways leads to an imbalance in oxidative stress signals, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for **MRT68921** from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

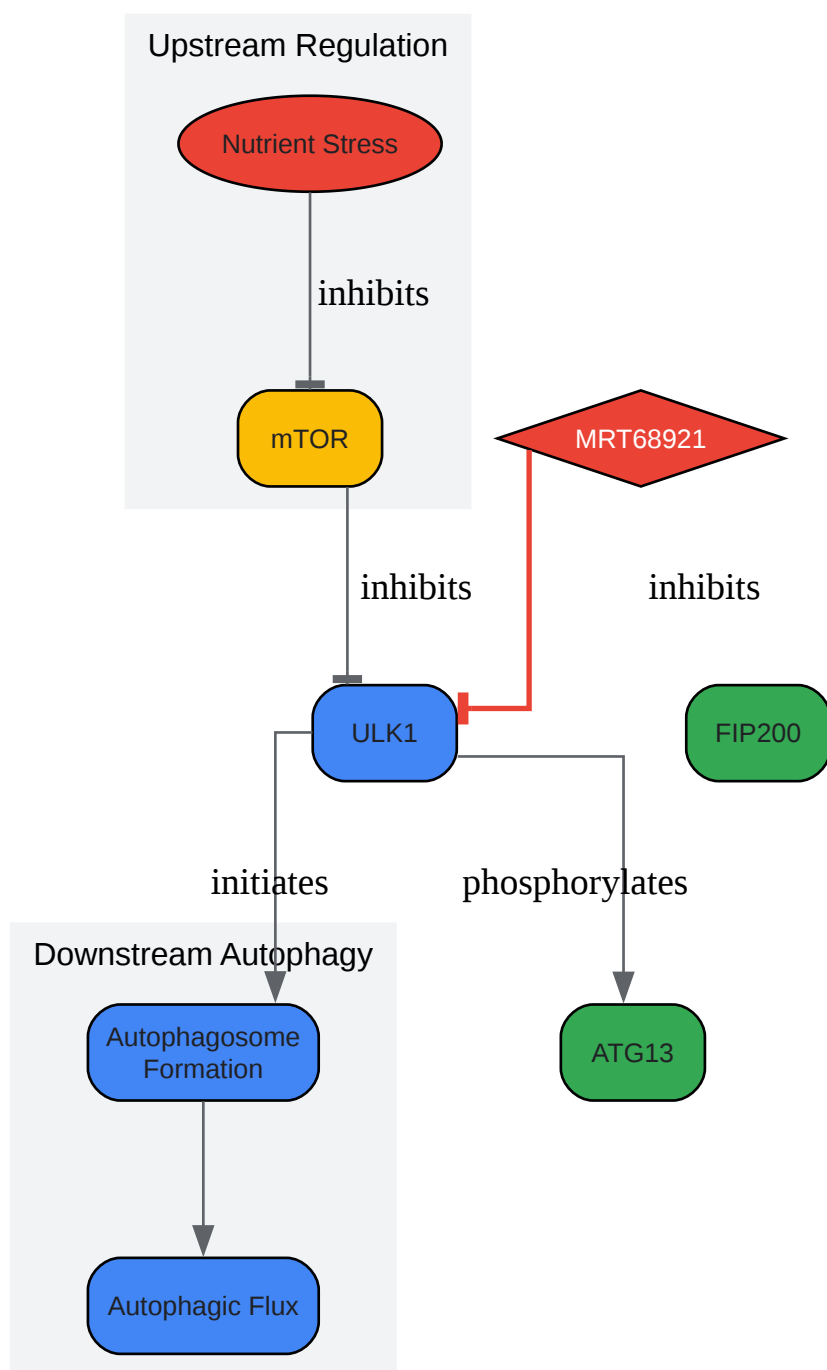
Target Kinase	IC50 (nM)	Reference(s)
ULK1	2.9	[1][2][4][5]
ULK2	1.1	[1][2][4][5]

Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
NCI-H460	Non-small cell lung cancer	1.76 - 8.91	[1]
MNK45	Gastric cancer	1.76 - 8.91	[1]
U251	Glioblastoma	Not specified, pathway inhibition observed at 0-5 μM	[1]
A549	Non-small cell lung cancer	Not specified, ROS induction observed	[6]
MV4-11	Acute Myeloid Leukemia (FLT3-ITD)	Dose-dependent apoptosis observed	[7]
Molm13	Acute Myeloid Leukemia (FLT3-ITD)	Dose-dependent apoptosis observed	[7]

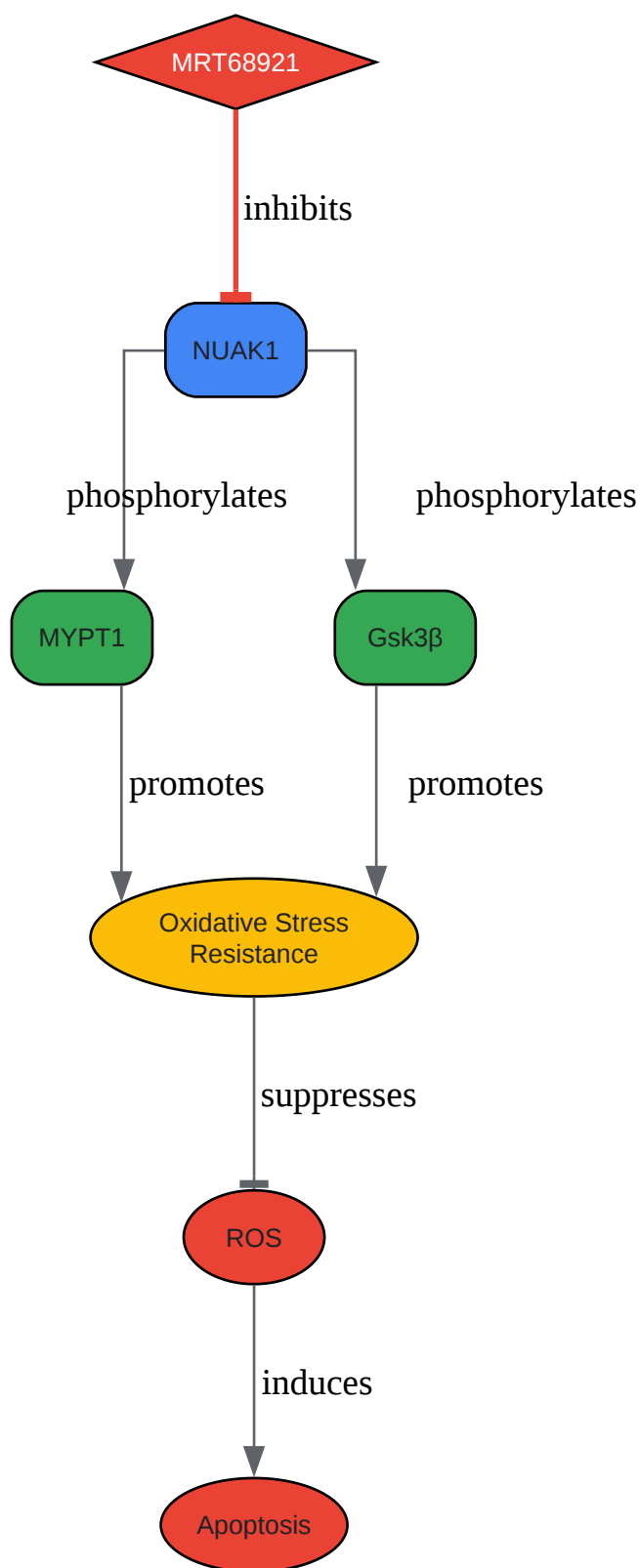
Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by **MRT68921**.



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Caption: ULK1-Mediated Autophagy Initiation Pathway and Inhibition by **MRT68921**.



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